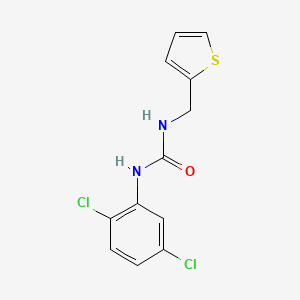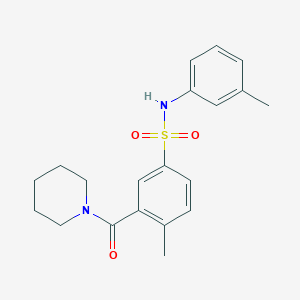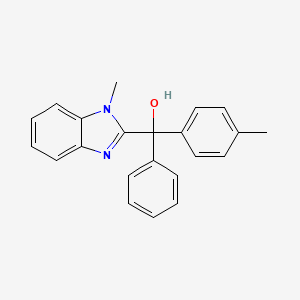![molecular formula C12H12N4O3S B5343625 methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)
methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes by binding to their active sites. This binding leads to a conformational change in the enzyme, which prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Inhibition of butyrylcholinesterase and acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
将来の方向性
There are several future directions for research on Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate. One area of research could focus on the development of new synthetic methods for this compound. This could lead to the production of this compound in higher yields and at a lower cost. Another area of research could focus on the development of new applications for this compound, such as in the treatment of neurodegenerative diseases or as a tool for studying enzyme function. Finally, further studies could be conducted to investigate the potential toxicity of this compound and to determine the safe concentration for use in lab experiments.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, including the CuAAC reaction. This compound has potential applications in drug discovery and has been shown to exhibit potent inhibitory activity against various enzymes. Further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
合成法
Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate can be synthesized using various methods. One of the most common methods is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. This reaction has been used to synthesize this compound in high yields.
科学的研究の応用
Methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase and acetylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. This compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
methyl 2-[[2-(2H-triazol-4-ylsulfanyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-19-12(18)8-4-2-3-5-9(8)14-10(17)7-20-11-6-13-16-15-11/h2-6H,7H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWFLQWMNPDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5343546.png)
![1-({5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-thienyl}methyl)piperidine](/img/structure/B5343547.png)
![6-[(diethylamino)methyl]-N-[4-(hydroxymethyl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5343550.png)

![6,6-dimethyl-2,4-bis(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5343559.png)
![4-(hydroxymethyl)-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]-4-azepanol](/img/structure/B5343563.png)
![diethyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5343567.png)
![5-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B5343576.png)

![1-allyl-4-[4-(4-chloro-2-methylphenoxy)butanoyl]piperazine](/img/structure/B5343592.png)

![N-[2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5343616.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)
![N-ethyl-3-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]-N-phenylpropanamide](/img/structure/B5343635.png)